REACTION_SMILES
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[CH2:24]([Cl:25])[Cl:26].[CH3:12][S:13]([Cl:14])(=[O:15])=[O:16].[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[Cl:1][CH2:2][c:3]1[nH:4][c:5]2[c:6]([n:7]1)[cH:8][cH:9][cH:10][cH:11]2>>[Cl:1][CH2:2][c:3]1[n:4]([S:13]([CH3:12])(=[O:15])=[O:16])[c:5]2[c:6]([n:7]1)[cH:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1nc2ccccc2[nH]1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)n1c(CCl)nc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |